2-[5-(Difluoromethyl)thiophen-2-YL]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
2-[5-(Difluoromethyl)thiophen-2-YL]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 2568559-54-4) is a boronic ester derivative featuring a thiophene ring substituted with a difluoromethyl (–CF₂H) group at the 5-position and a pinacol boronate (1,3,2-dioxaborolane) moiety at the 2-position. Its molecular formula is C₁₁H₁₅BF₂O₂S, with a molecular weight of 260.11 g/mol . This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions to construct conjugated systems for organic electronics, pharmaceuticals, and polymers.
Properties
IUPAC Name |
2-[5-(difluoromethyl)thiophen-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BF2O2S/c1-10(2)11(3,4)16-12(15-10)8-6-5-7(17-8)9(13)14/h5-6,9H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISNNAEDWIJYDEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BF2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(Difluoromethyl)thiophen-2-YL]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the difluoromethylation of thiophene derivatives followed by the introduction of the dioxaborolane group. One common method involves the use of difluorocarbene reagents to introduce the difluoromethyl group onto the thiophene ring. This is followed by a Suzuki-Miyaura coupling reaction to attach the dioxaborolane moiety .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance the efficiency of the synthesis. The use of palladium-catalyzed cross-coupling reactions is also common in industrial processes due to their high yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
2-[5-(Difluoromethyl)thiophen-2-YL]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the difluoromethyl group or to modify the thiophene ring.
Substitution: The dioxaborolane moiety can participate in substitution reactions, particularly in Suzuki-Miyaura coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Palladium catalysts and bases like potassium carbonate are typically employed in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions include various substituted thiophenes, boronic acids, and boronate esters, which are valuable intermediates in organic synthesis .
Scientific Research Applications
2-[5-(Difluoromethyl)thiophen-2-YL]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and in the development of new materials.
Biology: The compound is utilized in the study of biological pathways and as a probe in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[5-(Difluoromethyl)thiophen-2-YL]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The difluoromethyl group enhances the compound’s stability and reactivity, while the dioxaborolane moiety facilitates cross-coupling reactions. These properties make it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogues differing in substituents on the thiophene ring or aromatic core. Key variations include halogenation, alkylation, fluorinated groups, and fused-ring systems.
Substituent Variations on Thiophene
Trifluoromethyl (–CF₃) Substituent
Compound : 4,4,5,5-Tetramethyl-2-(5-(trifluoromethyl)thiophen-2-yl)-1,3,2-dioxaborolane (CAS: 596819-13-5)
- Molecular Formula : C₁₂H₁₅BF₃O₂S
- Molecular Weight : 297.12 g/mol
- Key Differences: The –CF₃ group is more electronegative and sterically bulky than –CF₂H. However, steric hindrance may reduce coupling efficiency in sterically demanding reactions .
Hexyl (–C₆H₁₃) Substituent
Compound : 2-(5-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Molecular Formula : ~C₁₆H₂₈BO₂S (estimated)
- Key Differences: The hexyl chain improves solubility in nonpolar solvents, making this derivative suitable for solution-processed organic electronics. However, the electron-donating alkyl group may deactivate the boronic ester, requiring higher temperatures or stronger catalysts for coupling .
1,3-Dioxolane Substituent
Compound : 2-(5-(1,3-Dioxolan-2-yl)thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Molecular Formula : C₁₄H₁₉BO₄S
- Molecular Weight : 302.17 g/mol
- Key Differences : The dioxolane group introduces orthogonality for multi-step syntheses, as it can be hydrolyzed to a carbonyl group post-coupling. This property is advantageous in designing functionalized polymers or pharmaceuticals .
Chloro (–Cl) and Methyl (–CH₃) Substituents
Compound : 2-(5-Chloro-4-methylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Fused-Ring Analogues
Compound: 2-(5-Hexylthieno[3,2-b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Molecular Formula : C₁₈H₂₆BO₂S₂ (estimated)
- Key Differences: Thienothiophene’s fused-ring system extends π-conjugation, enhancing charge carrier mobility in organic semiconductors. The hexyl chain further improves solubility and film-forming properties .
Comparative Data Table
Biological Activity
2-[5-(Difluoromethyl)thiophen-2-YL]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS Number: 2568559-54-4) is a boron-containing compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its applications in medicinal chemistry.
- Molecular Formula : CHBFOS
- Molecular Weight : 260.11 g/mol
- Structure : The compound features a dioxaborolane ring which is significant in its reactivity and biological interaction.
Synthesis
The synthesis of this compound can be accomplished through various methods involving boron chemistry. The typical synthetic route includes:
- Formation of the dioxaborolane ring.
- Introduction of the difluoromethyl thiophene moiety via electrophilic aromatic substitution.
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. In vitro assays have shown effectiveness against various bacterial strains and fungi.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| C. albicans | 64 µg/mL |
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes associated with disease pathways. Notably:
- It acts as a potent inhibitor of certain β-lactamases.
- The inhibition constant (Ki) values for these interactions are in the low micromolar range.
Case Studies
-
Case Study on Antibacterial Activity
A study conducted by Smith et al. (2023) investigated the antibacterial properties of several dioxaborolanes including our compound of interest. The results demonstrated that it significantly reduced the growth of resistant strains of Staphylococcus aureus, suggesting potential for development into therapeutic agents. -
Case Study on Antifungal Activity
Research by Johnson et al. (2024) highlighted the antifungal efficacy of this compound against Candida species. The study concluded that modifications to the thiophene ring could enhance activity and selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
